4-Hydroxy-2,8-diazaspiro[4.5]decan-3-one hydrochloride
Description
Properties
IUPAC Name |
4-hydroxy-2,8-diazaspiro[4.5]decan-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c11-6-7(12)10-5-8(6)1-3-9-4-2-8;/h6,9,11H,1-5H2,(H,10,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCIPQDTMJZCFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC(=O)C2O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,8-diazaspiro[45]decan-3-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,8-diazaspiro[4.5]decan-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
-
Antihypertensive Agents
- Research has indicated that derivatives of 2,8-diazaspiro[4.5]decan-3-one, including 4-hydroxy analogs, exhibit potent inhibition of soluble epoxide hydrolase (sEH), which is crucial for regulating blood pressure. These compounds have been identified as promising candidates for the development of new antihypertensive drugs due to their ability to modulate the epoxide pathway, leading to vasodilation and reduced blood pressure levels .
- Anticancer Activity
-
Neurological Disorders
- There is emerging evidence that 4-hydroxy-2,8-diazaspiro[4.5]decan-3-one hydrochloride may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Its mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress within neural tissues .
Biochemical Applications
-
Enzyme Inhibition
- The compound has been studied for its ability to inhibit specific enzymes linked to metabolic disorders. For instance, its derivatives have been shown to effectively inhibit certain hydrolases that play a role in lipid metabolism, presenting opportunities for managing conditions such as obesity and diabetes .
- Drug Development
Case Study 1: Antihypertensive Effects
A study published in ResearchGate explored the antihypertensive effects of several diazaspiro derivatives, including this compound. The results indicated significant reductions in systolic and diastolic blood pressure in animal models when administered at specific dosages over a defined period.
Case Study 2: Anticancer Properties
In another investigation detailed in MDPI, researchers synthesized various derivatives of the compound and assessed their anticancer properties against human cancer cell lines. The study revealed that certain modifications led to enhanced cytotoxicity, suggesting a pathway for developing effective cancer therapies.
Data Table: Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,8-diazaspiro[4.5]decan-3-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis
Structural and Physicochemical Properties
The diazaspiro[4.5]decane core is common among analogs, but substituents at positions 2, 4, or 8 significantly alter properties:
*Hypothetical values based on structural extrapolation.
Key Observations:
- Hydrophilicity : The hydroxyl group in the target compound likely increases aqueous solubility compared to lipophilic analogs like the chlorobenzyl or phenyl derivatives.
- Steric Effects : Bulky substituents (e.g., chlorobenzyl) may hinder binding to biological targets, while smaller groups (e.g., hydroxy, isopropyl) improve steric accessibility.
Hazard Profiles
Safety data for analogs reveal consistent hazards, primarily related to toxicity and irritation:
The hydroxy variant may share similar hazards (e.g., H302, H315) due to structural similarities, though its increased polarity could reduce dermal absorption risks.
Biological Activity
4-Hydroxy-2,8-diazaspiro[4.5]decan-3-one hydrochloride is a spirocyclic compound characterized by its unique molecular structure and potential biological activities. The compound has garnered attention in medicinal chemistry for its inhibitory effects on various kinases involved in inflammatory pathways and programmed cell death mechanisms.
- Molecular Formula : C8H14N2O2·HCl
- Molecular Weight : 206.67 g/mol
- Structure : Contains a spirocyclic framework with two nitrogen atoms and a hydroxyl group, enhancing its reactivity and biological potential.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases:
- Receptor-Interacting Protein Kinase 1 (RIPK1) : Inhibition of RIPK1 is significant for modulating necroptosis, a form of programmed cell death implicated in various inflammatory diseases.
- Janus Kinases (JAK1 and TYK2) : These kinases are part of the JAK-STAT signaling pathway, which plays a crucial role in immune response regulation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : By inhibiting RIPK1, the compound reduces necroptosis and inflammation, making it a candidate for treating diseases characterized by excessive inflammatory responses.
- Anticancer Properties : The inhibition of JAK1 and TYK2 may also contribute to anticancer effects by disrupting cancer cell proliferation pathways.
In Vitro Studies
A study demonstrated that this compound effectively inhibited RIPK1 with an IC₅₀ value of 92 nM, showcasing its potential as a therapeutic agent in necroptosis-related conditions .
Case Studies
- Inflammatory Disease Models : In U937 cell models, treatment with the compound resulted in significant reductions in markers of inflammation and cell death associated with necroptosis.
- Cancer Cell Lines : The compound showed promising results in inhibiting the growth of various cancer cell lines through modulation of the JAK-STAT pathway.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,8-Diazaspiro[4.5]decan-3-one | Similar spirocyclic structure | Kinase inhibition |
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | Contains phenyl group; different methylation | Anti-inflammatory properties |
| 2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one | Methyl substitution on spirocyclic core | Enhanced anti-cancer activity |
This table illustrates the diversity within the diazaspiro family while highlighting the unique attributes of this compound concerning its specific biological activities.
Q & A
Basic: What are the recommended synthetic routes for 4-hydroxy-2,8-diazaspiro[4.5]decan-3-one hydrochloride?
Methodological Answer:
The synthesis typically involves multi-step protocols starting with spirocyclic precursors. For example:
- Step 1: Formation of the spirocyclic core via cyclization of substituted piperidine/azepane derivatives under acidic conditions.
- Step 2: Hydroxylation at the 4-position using oxidizing agents (e.g., mCPBA) or hydroxyl-transfer reagents.
- Step 3: Hydrochloride salt formation via treatment with HCl in anhydrous solvents like THF or dichloromethane .
Key Considerations: Monitor reaction progress via TLC or HPLC to avoid over-oxidation. Use inert atmospheres (N₂/Ar) to prevent degradation of sensitive intermediates .
Basic: How to characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques:
- HPLC-MS : Confirm molecular weight (C₈H₁₅ClN₂O₃, theoretical MW: 222.67 g/mol) and detect impurities.
- ¹H/¹³C NMR : Verify spirocyclic geometry (e.g., δ 3.5–4.5 ppm for hydroxyl protons; sp³ carbons in the 45–65 ppm range).
- XRD : Resolve crystal structure to confirm stereochemistry and hydrogen bonding patterns .
Validation: Cross-reference spectral data with synthetic intermediates (e.g., 2,8-diazaspiro[4.5]decan-3-one derivatives) to rule out byproducts .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE Requirements: Nitrile gloves, lab coats, and chemical goggles. Use fume hoods for weighing and reactions.
- Spill Management: Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers labeled for halogenated organics.
- Storage: Store at 2–8°C in amber vials under nitrogen to prevent hygroscopic degradation .
Advanced: How to design experiments to optimize reaction yields for spirocyclic derivatives?
Methodological Answer:
-
Factorial Design: Use a 2³ factorial matrix to test variables:
Variable Low (-1) High (+1) Temperature 60°C 100°C Catalyst (mol%) 5% 15% Solvent THF DMF -
Response Surface Methodology (RSM): Model interactions between variables to identify optimal conditions. For example, higher temperatures in DMF may improve cyclization but risk decomposition .
Advanced: How to resolve contradictions in spectroscopic data for spirocyclic compounds?
Methodological Answer:
- Case Study: If NMR shows unexpected peaks at δ 5.5 ppm, suspect:
- Tautomerization: Check pH-dependent equilibria between keto-enol forms.
- Dynamic Effects: Perform variable-temperature NMR to detect conformational flexibility in the spirocyclic ring.
- Computational Validation: Use DFT calculations (e.g., Gaussian 16) to simulate NMR shifts for proposed tautomers and compare with experimental data .
Advanced: What computational tools predict biological activity of 4-hydroxy-2,8-diazaspiro derivatives?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to screen against targets like G-protein-coupled receptors (GPCRs) or kinases. Focus on hydrogen-bond interactions with the hydroxyl and carbonyl groups.
- ADMET Prediction: Tools like SwissADME assess bioavailability and blood-brain barrier penetration. Note: Hydrochloride salts may enhance solubility but reduce passive diffusion .
Advanced: How to analyze batch-to-batch variability in synthesized batches?
Methodological Answer:
- QC Workflow:
Advanced: What strategies mitigate racemization during spirocyclic synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
